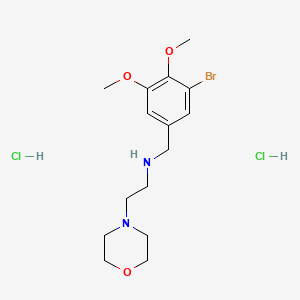

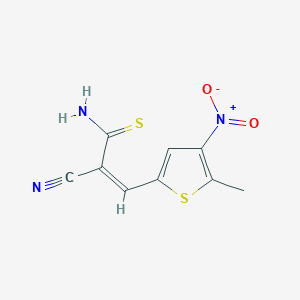

![molecular formula C20H13ClF3NO B4625526 N-[2-氯-5-(三氟甲基)苯基]-2-联苯甲酰胺](/img/structure/B4625526.png)

N-[2-氯-5-(三氟甲基)苯基]-2-联苯甲酰胺

描述

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's unique structure, incorporating chloro, trifluoromethyl groups, and a biphenylcarboxamide moiety, contributes to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, with specific methodologies tailored to enhance the compound's bioavailability and activity. For instance, the structural analogs are synthesized through condensation of chloro-trifluoromethylbenzene derivatives with appropriate amines or amides, using solution-phase combinatorial methodology to introduce various substituents and optimize activity (Palanki et al., 2000).

Molecular Structure Analysis

Crystal structure determinations of similar compounds reveal insights into the molecular conformation, critical for understanding the compound's interaction with biological targets and its overall stability. The crystal structure of 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide, for example, shows distinct inhibitory capacity against cancer cell lines, highlighting the importance of molecular structure in biological activity (Ji et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide derivatives often target the modification of the carboxamide group or the introduction of substituents at strategic positions to modulate the compound's properties. The carboxamide group's position is critical for activity, as demonstrated in SAR studies of related molecules (Palanki et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and molecular weight, are influenced by the compound's structural features, including the biphenylcarboxamide backbone and the chloro-trifluoromethyl group. Polymers derived from related diamines exhibit good solubility in polar organic solvents and demonstrate high thermal stability, indicative of the parent compound's robustness (Gutch et al., 2003).

Chemical Properties Analysis

The chemical reactivity and interactions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide with biological systems or materials depend on its functional groups. The presence of the trifluoromethyl group, in particular, can significantly affect the compound's electron distribution, reactivity, and potential for forming hydrogen bonds or engaging in π-π interactions, as seen in the study of related carbacylamidophosphate compounds (Gholivand et al., 2009).

科学研究应用

对转录因子的抑制效应

一项研究探讨了 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5-基]甲酰胺衍生物作为 NF-κB 和 AP-1 转录因子介导转录的抑制剂的构效关系。该研究旨在提高潜在的口服生物利用度,并检查嘧啶环上的各种取代基以评估基于细胞的活性和胃肠道通透性。发现位于 5 位的甲酰胺基团对于活性至关重要 (Palanki 等人,2000 年)。

衍生物的合成和表征

N-(芳基氨基硫代甲酰基)环己烷甲酰胺衍生物的研究,包括具有苯基和氯苯基取代基的变体,重点关注它们的合成和表征,通过元素分析、红外光谱和 1H-NMR 光谱。一种化合物的结构研究揭示了它在三斜晶系空间群中的结晶,以及环己烷环采用椅子构象,提供了对由分子内氢键稳定的分子构象的见解 (Özer 等人,2009 年)。

抗菌和抗结核活性

合成了一系列 N-(二取代苯基)-3-羟基萘-2-甲酰胺衍生物并评估了它们的抗菌特性。其中,具有 N-[3,5-双(三氟甲基)苯基]-和 N-[2-氯-5-(三氟甲基)苯基]取代基的衍生物对耐甲氧西林金黄色葡萄球菌和结核分枝杆菌表现出有效的活性,展示了这些化合物在治疗传染病中的潜力 (Bąk 等人,2020 年)。

抗炎潜力

对 N-芳基肉桂酰胺衍生物的抗炎潜力的研究,包括 (2E)-N-[2-氯-5-(三氟甲基)苯基]-3-苯基丙-2-烯酰胺,证明了对 NF-κB 激活的显着抑制,表明了一种开发抗炎剂的新方法。将这些化合物与泼尼松进行比较,表明作用模式不同,并强调了结构修饰对于增强抗炎潜力的重要性 (Hošek 等人,2019 年)。

材料科学应用

在材料科学中,衍生物的合成和表征集中于它们在创造具有特定物理性质的新型聚合物中的潜在应用。例如,对源自 N-苯基-3,3-双[4-(对氨基苯氧基)苯基]邻苯二甲酰亚胺的聚酰胺和聚酰亚胺的研究说明了合成具有高热稳定性和极性溶剂中溶解性的材料的过程,旨在应用于高性能材料 (杨和林,1994 年)。

属性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3NO/c21-17-11-10-14(20(22,23)24)12-18(17)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKRUZIOGNSPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)

![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)